molecular formula C15H14N4O3 B11515784 6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11515784
M. Wt: 298.30 g/mol
InChI Key: LHABOKUJUHWDNG-UHFFFAOYSA-N
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Description

6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-c]pyrazole core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process. One common method includes the reaction of 3-hydroxybenzaldehyde with malononitrile and hydrazine hydrate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired pyranopyrazole compound. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-Amino-4-(3-oxophenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.

    Reduction: Formation of 6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with microbial enzymes, leading to antimicrobial activity, or with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(3-hydroxyphenyl)-3-(methyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-hydroxyphenyl)-3-(ethoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
  • 6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxamide

Uniqueness

The uniqueness of 6-Amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O3

Molecular Weight

298.30 g/mol

IUPAC Name

6-amino-4-(3-hydroxyphenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C15H14N4O3/c1-21-7-11-13-12(8-3-2-4-9(20)5-8)10(6-16)14(17)22-15(13)19-18-11/h2-5,12,20H,7,17H2,1H3,(H,18,19)

InChI Key

LHABOKUJUHWDNG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=CC=C3)O

Origin of Product

United States

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